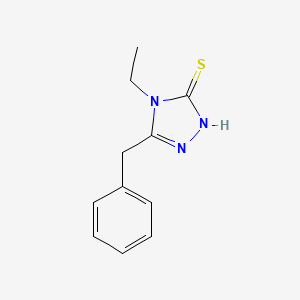

2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidinyl phenol derivatives has been detailed, highlighting methods for enhancing inhibitory potency and displaying significant antioxidant properties through structural modifications (La Motta et al., 2007). Additionally, the synthesis of alkylaminophenol compounds via the Petasis reaction and their characterization through various spectroscopic methods are relevant for understanding the synthetic pathways that could be applied to 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol (Ulaş, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been explored using X-ray crystallography, revealing monoclinic systems and distorted octahedral coordination geometries (Khalaji et al., 2017). These studies provide a basis for understanding the molecular configuration and the potential structural characteristics of 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol.

Chemical Reactions and Properties

Investigations into the reactivity and formation of complexes with phenols under high temperatures provide insights into the chemical behavior and stability of pyrimidinyl derivatives (Erkin et al., 2017). Such studies are crucial for understanding the chemical reactions 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol might undergo and its interaction with other compounds.

科学研究应用

Aldose Reductase Inhibition and Antioxidant Activity

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, which include molecules structurally related to 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol, have been found to act as aldose reductase (ALR2) inhibitors. These compounds exhibited micromolar/submicromolar range inhibitory activity and displayed significant antioxidant properties (La Motta et al., 2007).

Antifungal Abilities

Derivatives of pyrazolo[1,5-a]pyrimidines, which are structurally similar to 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol, have demonstrated good antifungal abilities. Specific compounds in this category showed promising activity against phytopathogenic fungi like Colletotrichum gloeosporioides (Zhang et al., 2016).

Schiff Bases for Cancer and Corrosion Inhibition

A Schiff base compound synthesized from vanillin and p-anisidin, which shares a similar phenol moiety with 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol, was investigated for its anticancer activity against T47D breast cancer cells. However, it showed weak activity in inhibiting these cells (Sukria et al., 2020). Additionally, Schiff bases like 2-((pyridin-2-ylimino)methyl)phenol have been studied as corrosion inhibitors for carbon steel in hydrochloric acid (Hegazy et al., 2012).

Other Applications

Further studies involve the synthesis, characterization, and evaluation of novel Schiff bases with similar structures, investigating their potential in biological and electrochemical applications (Shabbir et al., 2016), as well as the analysis of compounds like 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol for their structural and electronic properties (Ulaş, 2021).

安全和危害

属性

IUPAC Name |

2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)18-13-8-10(3)15-14(16-13)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNZGCSITVSXJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425246 |

Source

|

| Record name | 2-(4-ISOPROPOXY-6-METHYL-2-PYRIMIDINYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol | |

CAS RN |

300839-40-1 |

Source

|

| Record name | 2-(4-ISOPROPOXY-6-METHYL-2-PYRIMIDINYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)